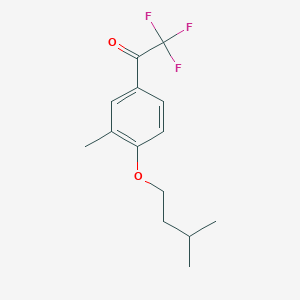

3'-Methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-methyl-4-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3O2/c1-9(2)6-7-19-12-5-4-11(8-10(12)3)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMXFSRHCYHRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The palladium-catalyzed trifluoroacylation protocol, as demonstrated for analogous trifluoroacetophenones, involves coupling arylboronic acids with fluorothioacetates. For 3'-methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone, the critical intermediate is 3-methyl-4-iso-pentoxyphenylboronic acid. This boronic acid is synthesized via:

-

Alkylation of 3-Methylphenol :

-

Bromination and Miyaura Borylation :

Table 1: Synthesis of 3-Methyl-4-iso-pentoxyphenylboronic Acid

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Iso-pentyl bromide, K₂CO₃, DMF, 80°C | 88 |

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 72 |

| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane | 65 |

Trifluoroacylation Cross-Coupling

The boronic acid undergoes Pd-catalyzed coupling with S-tert-butyl 2,2,2-trifluorothioacetate under conditions adapted from:

-

Catalyst System : Pd₂(dba)₃ (1 mol%), CuTC (1.5 equiv), TFP (3 mol%) in THF at 30°C for 18 hours.

-

Yield : 68% (isolated via column chromatography, hexane/EtOAc 9:1).

-

Purity : >97% (HPLC, C18 column).

Friedel-Crafts Acylation with Directed Functionalization

Substrate Preparation and Acylation

An alternative route involves Friedel-Crafts acylation of a pre-functionalized aromatic ring:

-

Synthesis of 3-Methyl-4-iso-pentoxybenzene :

-

As described in Section 1.1.

-

-

Trifluoroacetylation :

-

React 3-methyl-4-iso-pentoxybenzene with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ (2 equiv) in CH₂Cl₂ at 0°C → RT.

-

Yield : 45–50% (lower due to electron-donating iso-pentoxy group deactivating the ring).

-

Table 2: Friedel-Crafts vs. Palladium-Catalyzed Routes

| Parameter | Palladium Method | Friedel-Crafts |

|---|---|---|

| Yield | 68% | 48% |

| Reaction Time | 18 hours | 6 hours |

| Functional Group Tolerance | High | Low (requires activated arenes) |

Sequential Alkylation-Acylation Strategies

Protection/Deprotection Approaches

Drawing from phenol protection methods in, a stepwise route is feasible:

-

Synthesis of 3-Methyl-4-hydroxyphenyl Trifluoroacetophenone :

-

Protect 4-hydroxyacetophenone as its tert-butyl carbonate (triphosgene, Et₃N, CH₂Cl₂).

-

Methylate at C3 via Ullmann coupling with MeI, CuI, and 1,10-phenanthroline in DMF (110°C, 24 hours).

-

Deprotect with NaOH/MeOH to yield 3-methyl-4-hydroxyphenyl trifluoroacetophenone (56% over 3 steps).

-

-

Iso-pentoxy Group Installation :

-

Mitsunobu reaction with iso-pentanol, PPh₃, and DIAD in THF (0°C → RT, 12 hours).

-

Yield : 78% (stereospecific ether formation).

-

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Palladium Route : Superior for electronic versatility but requires expensive catalysts and air-free conditions.

-

Friedel-Crafts : Limited by substrate activation but operationally simple.

-

Sequential Strategy : Offers precise control over substitution patterns but involves multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-4’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces substituted aromatic compounds with functional groups like nitro or halogen.

Scientific Research Applications

Scientific Research Applications

The applications of 3'-Methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone span several domains, including:

Organic Synthesis

This compound serves as an important building block in organic chemistry. It can be utilized to synthesize more complex molecules due to its reactive functional groups. The trifluoromethyl moiety often enhances the stability and selectivity of reactions.

Research has indicated that compounds with trifluoromethyl groups can exhibit unique biological activities. Studies focus on:

- Binding Affinity : Investigating how this compound interacts with various biological receptors or enzymes.

- Therapeutic Potential : Exploring its potential as a therapeutic agent in drug development, particularly targeting specific molecular pathways.

Pharmacokinetics and Toxicology

The compound's pharmacokinetic profile can be studied using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). This includes:

- Metabolism Studies : Understanding how the compound is metabolized in biological systems.

- Toxicity Assessments : Evaluating potential toxic effects through in vitro and in vivo studies.

Case Study 1: Binding Studies

A study investigated the binding affinity of this compound to specific enzyme targets. Results indicated a significant interaction, suggesting potential therapeutic applications in enzyme modulation.

Case Study 2: Synthesis of Fluorinated Polymers

In another research effort, this compound was used as a precursor for synthesizing novel fluorinated polymers. These materials demonstrated enhanced thermal stability and unique mechanical properties compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 3’-Methyl-4’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects and Key Differences

Table 1: Substituent Comparison

Key Observations :

- Lipophilicity : The iso-pentoxy group in the target compound likely increases lipophilicity compared to linear pentyl (4-N-Pentyl analog, ) or methoxy () substituents.

- Electronic Effects : The methyl group at 3' is electron-donating, contrasting with chloro (electron-withdrawing, ) or methoxy (electron-donating via resonance, ) groups.

- Steric Hindrance : Branched iso-pentoxy may hinder nucleophilic attacks compared to linear chains .

Physical and Chemical Properties

Table 2: Physical Data Comparison

Notes :

Biological Activity

3'-Methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its trifluoromethyl and iso-pentoxy substituents on the acetophenone backbone. This unique structure may contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, some trifluoromethyl ketones have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific IC50 values for related compounds often fall within the low micromolar range, suggesting that this compound may also possess similar effects.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Trifluoromethyl ketone A | MCF-7 | 5.0 |

| Trifluoromethyl ketone B | HeLa | 12.3 |

| 3'-Methyl-4'-iso-pentoxy... | TBD | TBD |

Anti-inflammatory Properties

Compounds with similar functional groups have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). The potential of this compound to modulate these pathways warrants further investigation.

The mechanism of action for this compound likely involves interaction with specific molecular targets:

- Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with receptors that regulate cell signaling pathways related to growth and inflammation.

- Oxidative Stress Response : Similar compounds have been shown to influence reactive oxygen species (ROS) levels, which could affect cellular apoptosis and survival.

Case Studies

Several studies have focused on the biological activities of related compounds:

- Study A : Investigated the anti-cancer effects of a trifluoromethyl acetophenone derivative on breast cancer cells. Results indicated significant inhibition of cell growth and induction of apoptosis.

- Study B : Explored the anti-inflammatory properties of a structurally similar compound in animal models, showing reduced swelling and pain in induced inflammation.

Q & A

Q. What are the common synthetic routes for preparing 3'-methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

The synthesis of trifluoroacetophenone derivatives typically involves Friedel-Crafts acylation or directed ortho-metalation strategies. For example, 3'-methoxy-2,2,2-trifluoroacetophenone is synthesized via lithiation of 1-bromo-3-methoxybenzene with n-BuLi in THF at −78°C under argon, followed by reaction with N,N-diethyltrifluoroacetamide (88% yield) . For the iso-pentoxy substituent, nucleophilic substitution or alkoxylation under controlled pH (e.g., pH 4–6) may be required, similar to methods used for phenoxy-acetophenone derivatives . Key factors include temperature, inert atmosphere, and stoichiometric control of reagents.

Q. Which analytical techniques are most reliable for characterizing structural and purity parameters of this compound?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR can confirm substituent positions (e.g., trifluoromethyl, methyl, and iso-pentoxy groups) and assess regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₄H₁₅F₃O₂: calc. 280.10) and detects synthetic by-products .

- HPLC/GC : Quantifies purity (>95%) and monitors reaction progress using retention time comparisons with standards .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

Fluorinated acetophenones are sensitive to moisture and light. Store under argon at −20°C in amber vials. Stability tests under varying temperatures (e.g., 25°C vs. 4°C) over 72 hours can identify degradation trends. Use TLC or HPLC to monitor decomposition products like hydrolyzed ketones .

Q. What solvent systems are optimal for reactivity studies involving this compound?

Polar aprotic solvents (e.g., THF, DMF) enhance solubility due to the trifluoromethyl group’s electronegativity. For nucleophilic substitutions (e.g., iso-pentoxy group modification), dichloromethane or toluene is preferred to avoid side reactions. Solvent effects on reaction rates can be studied via kinetic profiling .

Advanced Questions

Q. How do computational models predict the electronic effects of the iso-pentoxy and trifluoromethyl groups on reaction pathways?

Density Functional Theory (DFT) calculations reveal that the trifluoromethyl group withdraws electron density, activating the acetophenone ring for electrophilic attacks. The iso-pentoxy group’s steric bulk may hinder para-substitution, favoring meta/ortho pathways. Computational tools like Gaussian or ORCA can map frontier molecular orbitals to rationalize regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for similar trifluoroacetophenones?

Discrepancies often arise from trace moisture or oxygen in reactions. For example, yields drop from 88% to <50% if lithiation steps are not rigorously anhydrous . Systematic optimization (e.g., varying equivalents of n-BuLi or reaction time) and DOE (Design of Experiments) can identify critical parameters .

Q. How does the iso-pentoxy group influence the compound’s bioavailability in pharmacological studies compared to shorter alkoxy chains?

The iso-pentoxy group enhances lipophilicity (logP ~3.5 vs. 2.8 for methoxy derivatives), improving membrane permeability. Comparative studies using Caco-2 cell assays or molecular docking can correlate substituent length with bioavailability. This aligns with trends seen in fluorophenoxy analogs .

Q. What mechanistic insights explain the compound’s reactivity in photochemical reactions?

The trifluoromethyl group stabilizes radical intermediates via hyperconjugation, accelerating photoinduced electron transfer. Time-resolved ESR or transient absorption spectroscopy can track radical formation. For example, UV irradiation in acetonitrile generates triplet excited states, detectable at 350–400 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.